Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

3-(trifluoromethyl)thiophenol structure
3-(trifluoromethyl)thiophenol structure
Nome del prodotto:3-(trifluoromethyl)thiophenol
Numero CAS:937-00-8
MF:C7H5F3S
MW:178.174811124802
MDL:MFCD00041142
CID:40341
PubChem ID:136751

3-(trifluoromethyl)thiophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(trifluoromethyl)thiophenol
    • 3-(Trifluoromethyl)benzenethiol
    • 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)
    • 3-Mercaptobenzotrifluoride
    • m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)
    • NSC 88281
    • m-(Trifluoromethyl)thiophenol
    • m-Trifluoromethylbenzenethiol
    • 3-(Trifluoromethyl)benzenethiol (ACI)
    • m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • 3-trifloromethylthiophenol
    • J-511027
    • 3-Trifluoromethylbenzenethiol
    • Z104498808
    • DB-021784
    • Benzenethiol, 3-(trifluoromethyl)-
    • 3-Trifluoromethylthiophenol
    • 3-(trifluoromethyl)-benzenethiol
    • DTXSID40239539
    • 3-Trifluoromethyl thiophenol
    • 3-(trifluoromethyl)benzene thiol
    • NCIOpen2_001443
    • 3-trifluoromethyl benzene thiol
    • 3-(trifluoromethyl)benzene-1-thiol
    • m-Trifluoromethylthiophenol
    • KNUFKFWWEODZDY-UHFFFAOYSA-N
    • NYHAYFWCYAKMLC-UHFFFAOYSA-N
    • NSC-88281
    • PS-8557
    • SCHEMBL68703
    • T2780
    • STL505966
    • MFCD00041142
    • NSC88281
    • m-Trifluormethyl-thiophenol
    • EN300-07355
    • CS-0040481
    • 937-00-8
    • BBL100327
    • AKOS009031155
    • 3-trifluoromethyl benzenethiol
    • MDL: MFCD00041142
    • Inchi: 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
    • Chiave InChI: SCURCOWZQJIUGR-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=C(S)C=CC=1)(F)F
    • BRN: 1943114

Proprietà calcolate

  • Massa esatta: 178.00600
  • Massa monoisotopica: 178.006405
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 1
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.314
  • Punto di ebollizione: 163°C(lit.)
  • Punto di infiammabilità: 71-72°C/20mm
  • Indice di rifrazione: 1.49
  • PSA: 38.80000
  • LogP: 2.99410
  • Sensibilità: Stench
  • Solubilità: Non determinato

3-(trifluoromethyl)thiophenol Informazioni sulla sicurezza

3-(trifluoromethyl)thiophenol Dati doganali

  • CODICE SA:2930909090
  • Dati doganali:

    Codice doganale cinese:

    2930909090

    Panoramica:

    2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

3-(trifluoromethyl)thiophenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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abcr
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Fluorochem
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3-(trifluoromethyl)thiophenol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ;  8 h, rt → reflux
Riferimento
Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene
, China, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tin ,  Hydrochloric acid
Riferimento
Tin
Steel, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-7

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfur Solvents: Diethyl ether
Riferimento
Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acids
Soper, Quentin F.; Whitehead, Calvert W.; Behrens, Otto K.; Corse, Joseph J.; Jones, Reuben G., Journal of the American Chemical Society, 1948, 70, 2849-55

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium formate ;  5 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Process for preparation of thiophenol derivatives
, China, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Preparation of 3-(pyrazinylthio)carbapenems as antibacterials
, Federal Republic of Germany, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane medium
Mindl, J.; Balcarek, L.; Silar, L.; Vecera, M., Collection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Dichlorodimethylsilane ,  Dimethylacetamide ,  Zinc Solvents: 1,2-Dichloroethane
1.2 Reagents: Methanol
Riferimento
Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide system
Uchiro, Hiromi; Kobayashi, Susumu, Tetrahedron Letters, 1999, 40(16), 3179-3182

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Ammonium formate Solvents: Water ;  heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C
1.2 Reagents: Formic acid ;  acidified
Riferimento
Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenation
Zhou, Shaodong; Qian, Chao; Chen, Xinzhi, Synthetic Communications, 2012, 42(16), 2432-2439

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium ethylxanthate ,  Sodium nitrite Solvents: Water
Riferimento
Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfone
Stacy, Gardner W.; Bresson, C. Richard, Journal of Organic Chemistry, 1959, 24, 1892-6

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, 60 °C
Riferimento
Preparation of thiophenols from substituted benzenesulfonyl chlorides
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  10 h, reflux
Riferimento
Catalytic transfer hydrogenation of aryl sulfo compounds
Chen, Xinzhi; Zhou, Shaodong; Qian, Chao, Journal of Sulfur Chemistry, 2012, 33(2), 179-185

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Tin ,  Hydrochloric acid
Riferimento
Tin
Steel, Peter J.; Poisson, Jean-Francois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Ethanol ,  Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine ;  30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ;  12 h, rt
Riferimento
Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 Nanocluster
Song, Yongbo; Lambright, Kelly; Zhou, Meng ; Kirschbaum, Kristin; Xiang, Ji; et al, ACS Nano, 2018, 12(9), 9318-9325

Synthetic Routes 14

Condizioni di reazione
Riferimento
Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Water
Riferimento
An efficient synthetic route to aryl thiocyanates from arenesulfinates
Still, Ian W. J.; Watson, Iain D. G., Synthetic Communications, 2001, 31(9), 1355-1359

Synthetic Routes 16

Condizioni di reazione
Riferimento
Product class 13: arenethiols and arenethiolates
Rakitin, O. A., Science of Synthesis, 2007, 31, 949-974

Synthetic Routes 17

Condizioni di reazione
Riferimento
Vinyl selenides and selenoxides: preparation, conversion to lithium reagents, Diels-Alder reactivity, and some comparisons with sulfur analogs
Reich, Hans J.; Willis, Willam W. Jr.; Clark, Peter D., Journal of Organic Chemistry, 1981, 46(13), 2775-84

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 90 °C
1.2 Reagents: Sodium borohydride ;  5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction
Jiang, Yongwen; Qin, Yuxia; Xie, Siwei; Zhang, Xiaojing; Dong, Jinhua; et al, Organic Letters, 2009, 11(22), 5250-5253

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, rt → reflux
Riferimento
preparation of arylthiols via reduction of arylsulfonic acid
, China, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Bromocyclohexane
Riferimento
Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromide
Bordwell, Frederick G.; Mrozack, Susan Romberg, Journal of Organic Chemistry, 1982, 47(24), 4813-15

3-(trifluoromethyl)thiophenol Raw materials

3-(trifluoromethyl)thiophenol Preparation Products

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